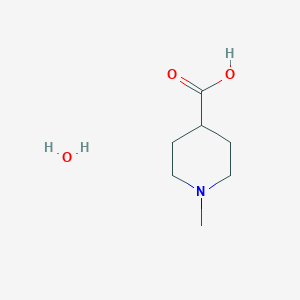

1-Methylpiperidine-4-carboxylic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methylpiperidine-4-carboxylic acid hydrate is a chemical compound with the molecular formula C7H13NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carboxylic acid hydrate can be synthesized through the hydrogenation of isonipecotic acid in the presence of formaldehyde and a palladium on carbon catalyst. The reaction is carried out under a hydrogen atmosphere at room temperature and moderate pressure. The product is then purified through crystallization using ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and distillation are common practices.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-4-carboxylic acid hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of 1-methylpiperidine-4-carboxylic acid.

Reduction: Secondary amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-Methylpiperidine-4-carboxylic acid hydrate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 1-methylpiperidine-4-carboxylic acid hydrate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

- 1-Methylisonipecotic acid

- 1-Ethylpiperidine-4-carboxylic acid

- Pyrrolidine-3-carboxylic acid

Comparison: 1-Methylpiperidine-4-carboxylic acid hydrate is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions. Its hydrate form also provides additional stability and solubility, making it suitable for various applications .

Biological Activity

1-Methylpiperidine-4-carboxylic acid hydrate (MPCAH) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₃ |

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 1-methylpiperidine-4-carboxylic acid; hydrate |

| InChI Key | KLYFUCRMTKXDGZ-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)C(=O)O.O |

Synthesis

MPCAH can be synthesized through various methods, the most common being the hydrogenation of isonipecotic acid in the presence of formaldehyde and a palladium on carbon catalyst. This reaction typically occurs under a hydrogen atmosphere at room temperature, followed by purification through crystallization using ethanol .

The biological activity of MPCAH is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The precise pathways influenced by MPCAH depend on its application context .

Pharmacological Applications

MPCAH has been studied for its potential therapeutic properties in several areas:

- Neuropharmacology: Research indicates that MPCAH can influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. It has been involved in studies focusing on its effects on serotonin receptors, which are crucial for mood regulation .

- Antimicrobial Activity: Some studies have explored the compound's efficacy against bacterial strains, suggesting it may possess antimicrobial properties. For instance, derivatives of MPCAH have shown activity against certain pathogens in vitro .

- Anticancer Potential: Preliminary investigations into MPCAH's effects on cancer cell lines have indicated that it may inhibit cell proliferation. This activity is being explored further to understand its potential as an anticancer agent .

Study 1: Neuropharmacological Effects

In a study examining the effects of MPCAH on serotonin receptor modulation, researchers found that the compound exhibited significant binding affinity for 5-HT receptors, leading to enhanced serotonergic activity in animal models. This suggests potential applications in treating depression and anxiety disorders .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of MPCAH against various bacterial strains. Results indicated that certain formulations of the compound effectively inhibited growth in Gram-positive bacteria, highlighting its potential as an antibacterial agent .

Comparison with Similar Compounds

MPCAH can be compared with other piperidine derivatives to evaluate its unique biological activity:

| Compound | Activity Type | Notes |

|---|---|---|

| 1-Methylisonipecotic Acid | Neuroactive | Similar structure but different activity |

| N-Methylpiperidine-4-carboxylic Acid | Antimicrobial | Less potent than MPCAH |

| 4-Carboxy-4-anilidopiperidine Esters | Anticancer | Different mechanism of action |

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-methylpiperidine-4-carboxylic acid;hydrate |

InChI |

InChI=1S/C7H13NO2.H2O/c1-8-4-2-6(3-5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H2 |

InChI Key |

KLYFUCRMTKXDGZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C(=O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.